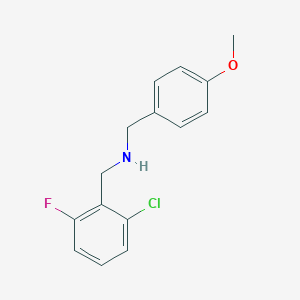![molecular formula C21H19BrN2O3S B262771 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that play a role in inflammation, tumor growth, and viral replication. It has also been found to have an effect on neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.
Biochemical and Physiological Effects:
5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been found to have antiviral activity against certain viruses. In addition, it has been studied for its potential in improving cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide in lab experiments is its potential in various research applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties, as well as potential in treating neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to study its potential in treating other diseases and disorders, such as autoimmune diseases and cancer. Additionally, research could focus on optimizing its use in lab experiments and developing new derivatives with improved properties.
Synthesis Methods
The synthesis of 5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide involves the reaction of 4-bromophenol, benzylamine, and 2-chloro-4-methylthiophene-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified through recrystallization to obtain the final compound.
Scientific Research Applications
5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide has been studied extensively for its potential in various research applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide |
|---|---|
Molecular Formula |
C21H19BrN2O3S |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
5-benzyl-2-[[2-(4-bromophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H19BrN2O3S/c1-13-17(11-14-5-3-2-4-6-14)28-21(19(13)20(23)26)24-18(25)12-27-16-9-7-15(22)8-10-16/h2-10H,11-12H2,1H3,(H2,23,26)(H,24,25) |
InChI Key |
NJTJDQAEILCBAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)

![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)

![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)


![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)
